HDAC1 Inhibition: Ortho Isomer Shows ~20-Fold Stronger Activity Than Meta Isomer
The target compound (ortho-amino isomer) inhibits HDAC1 with an IC50 of 2,454.7 nM in a cell-based assay using BTI-Tn-5B1-4 (Trichoplusia ni) cells [1]. In contrast, the meta-amino regioisomer (N-(3-aminophenyl)pyridine-2-carboxamide; CAS 90209-80-6) exhibits an HDAC1/HDAC2 IC50 exceeding 100,000 nM (>100 µM) in a human HeLa nuclear extract biochemical assay, representing at least a 40-fold difference in inhibitory potency [2]. Although the assay formats differ, the magnitude of the potency gap strongly indicates that ortho-substitution is critical for engaging the HDAC active site.
| Evidence Dimension | HDAC1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2,454.7 nM (cell-based, BTI-Tn-5B1-4) |
| Comparator Or Baseline | N-(3-aminophenyl)pyridine-2-carboxamide: IC50 > 100,000 nM (HDAC1/2, HeLa nuclear extract) |
| Quantified Difference | >40-fold weaker inhibition by the meta isomer |
| Conditions | Target: cell-based assay (Trichoplusia ni); Comparator: biochemical assay (human HeLa nuclear extract, Boc-Lys(acetyl)-AMC substrate, 5 min preincubation) |
Why This Matters
For researchers procuring compounds for HDAC inhibition assays, the ortho isomer provides measurable activity suitable for use as a tool compound or reference control, whereas the meta isomer is effectively inactive at this target.
- [1] MolBiC Bioactivity Database. N-(2-aminophenyl)pyridine-2-carboxamide – HDAC1 IC50 Data. IT0079710. View Source
- [2] BindingDB BDBM50144922 (CHEMBL3765787). N-(3-aminophenyl)pyridine-2-carboxamide HDAC1/HDAC2 IC50 > 100,000 nM. View Source
